molecular formula C7H10N2O2 B093365 Ethyl 1H-imidazole-1-acetate CAS No. 17450-34-9

Ethyl 1H-imidazole-1-acetate

Cat. No.: B093365
CAS No.: 17450-34-9
M. Wt: 154.17 g/mol
InChI Key: OITZNDMCFHYWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1H-imidazole-1-acetate is a chemical compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the ethyl ester group enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-imidazole-1-acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of glyoxal, ammonia, and ethyl acetate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate imidazole ring, which is then esterified to yield the final product.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts such as zinc chloride or other Lewis acids can enhance the reaction rate and selectivity. The reaction mixture is typically heated to moderate temperatures (around 100-150°C) and maintained under an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1H-imidazole-1-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-1-acetic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Imidazole-1-acetic acid.

    Reduction: Ethyl 1H-imidazole-1-ethanol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 1H-imidazole-1-acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1H-imidazole-1-acetate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The ester group can undergo hydrolysis to release the active imidazole moiety, which can then participate in various biochemical pathways. The compound’s ability to form hydrogen bonds and π-π interactions also contributes to its biological activity.

Comparison with Similar Compounds

Ethyl 1H-imidazole-1-acetate can be compared with other imidazole derivatives such as:

    Imidazole-1-acetic acid: Lacks the ethyl ester group, making it less soluble in organic solvents.

    1-Methylimidazole: Contains a methyl group instead of an ethyl ester, affecting its reactivity and applications.

    2-Ethylimidazole: The ethyl group is attached to the carbon atom, altering its chemical properties and uses.

The uniqueness of this compound lies in its combination of the imidazole ring and the ethyl ester group, which enhances its versatility and reactivity in various chemical and biological contexts.

Properties

IUPAC Name

ethyl 2-imidazol-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)5-9-4-3-8-6-9/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITZNDMCFHYWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396568
Record name Ethyl 1H-imidazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17450-34-9
Record name Ethyl 1H-imidazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(1H-imidazol-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

118.2 g (5.1 mol) sodium are slowly added to 2.5 liters ethanol. 350.0 g (5.1 mol) imidazole are then added and 570 ml (858.6 g, 5.1 mol) ethyl bromoacetate are added dropwise at an internal temperature of 20-25° C. The mixture is stirred at RT for 24 h. The solid which has precipitated out is filtered off, the ethanol is removed in vacuo and the mixture is filtered again. The residue is purified by column chromatography over silica gel (mobile phase: ethyl acetate).
Quantity
118.2 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Quantity
570 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

118.2 g (5.1 mmol) of sodium are added slowly to 2.5 litres of ethanol. 350.0 g (5.1 mol) of imidazole and 570 ml (858.6 g, 5.1 mol) of ethyl bromoacetate are added dropwise at an internal temperature of 20-25° C. The mixture is stirred at RT for 24 h. The precipitated solid is filtered off, the ethanol is removed under reduced pressure and the mixture is filtered again. The residue is purified by column chromatography on silica gel (mobile phase ethyl acetate). Yield: 639.0 g (81% of theory)
Quantity
118.2 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Quantity
570 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 0° C. suspension of NaH (60% in mineral oil, 658 mg, 16.5 mmol) in THF (20 mL) under nitrogen was slowly added a solution of imidazole (1.03 g, 15.1 mmol) in THF (20 mL). The resulting suspension was stirred at 0° C. for 15 minutes, then ethyl bromoacetate (2.2 mL, 20 mmol) was added. The reaction was stirred at room temperature for 4.5 hours, then was diluted with H2O (25 mL). The THF was evaporated under reduced pressure and the remaining aqueous solution was extracted with CH2Cl2 (25 mL×3). The combined organic solution was dried (Na2SO4), filtered and concentrated under reduced pressure. Purification by flash column chromatography on silica (CH2Cl2/MeOH, 19:1) gave the ester as a yellow liquid (1.52 g, 9.87 mmol, 65%). 1H NMR (CDCl3) δ 1.28 (t, 3H, J=7.1 Hz), 4.24 (q, 2H, J=7.1 Hz), 4.68 (s, 2H), 6.95 (s, 1H), 7.09 (s, 1H), 7.50 (s, 1H).
Name
Quantity
658 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Yield
65%

Synthesis routes and methods IV

Procedure details

5.0 g (73.4 mmol) of imidazole and 3.36 ml(29.4 mmol) of ethyl bromoacetate were dissolved in 50 ml of dimethylformamide and stirred for 4 hours. Dimethylformamide was removed in vacuo. Then, 100 ml of ethyl acetate was added to the residue and it was washed with saturated sodium chloride solution. Removal of the organic solvent under reduced pressure provided 0.77 g(Yield: 17%) of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
17%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1H-imidazole-1-acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 1H-imidazole-1-acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 1H-imidazole-1-acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 1H-imidazole-1-acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 1H-imidazole-1-acetate
Reactant of Route 6
Ethyl 1H-imidazole-1-acetate
Customer
Q & A

Q1: What is the molecular formula and weight of Ethyl 1H-imidazole-1-acetate, and what spectroscopic data was used to characterize it?

A1: this compound has the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol. The research paper specifically mentions that the synthesized product was characterized using ¹H NMR spectroscopy [].

Q2: What is the yield of the synthesis method described in the paper for this compound?

A2: The paper reports an 80% yield for the synthesis of this compound using ethyl bromoacetate and imidazole as starting materials []. This suggests a relatively efficient synthetic route for this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.